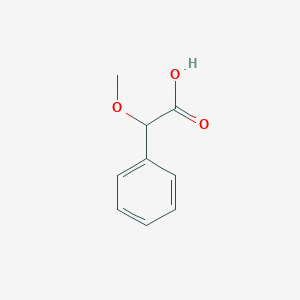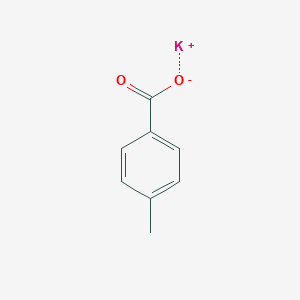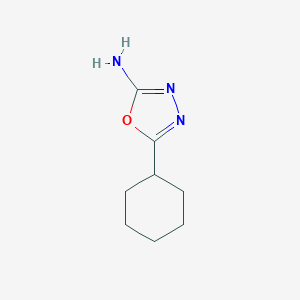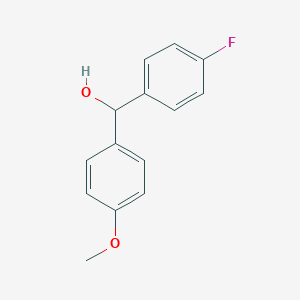![molecular formula C13H22N2O3 B175527 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine CAS No. 1202645-17-7](/img/structure/B175527.png)
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, also known as Boc-DMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine-based compound that has a Boc (tert-butyloxycarbonyl) protecting group attached to its nitrogen atom. Boc-DMP has a wide range of applications in scientific research, including as a building block in the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, which allows it to participate in the synthesis of biologically active molecules.
Efectos Bioquímicos Y Fisiológicos
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low cytotoxicity. It has also been shown to be stable under a wide range of conditions, which makes it a useful building block in the synthesis of various biologically active molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is its versatility as a building block in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and has low cytotoxicity. However, one limitation of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is its relatively low yield in the synthesis process, which can be a disadvantage in large-scale synthesis.
Direcciones Futuras
There are several future directions for the use of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine in scientific research. One potential application is in the synthesis of novel antibiotics and antiviral agents. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine can also be used in the synthesis of peptidomimetics and other bioactive compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine and its potential applications in various chemical reactions.
Métodos De Síntesis
The synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine involves the reaction of piperidin-4-one with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of Boc anhydride. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to yield 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. The overall yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has been used extensively in scientific research as a building block in the synthesis of various biologically active molecules. It has been used as a precursor in the synthesis of antitumor agents, antiviral agents, and antibiotics. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine has also been used in the synthesis of peptidomimetics and other bioactive compounds.
Propiedades
Número CAS |
1202645-17-7 |
|---|---|
Nombre del producto |
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine |
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ |
Clave InChI |
YUSMZDVTEOAHDL-CSKARUKUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/N(C)C)/C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



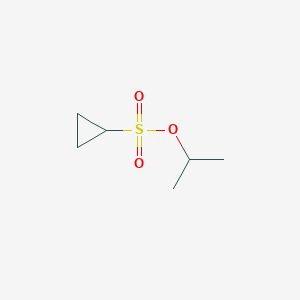
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
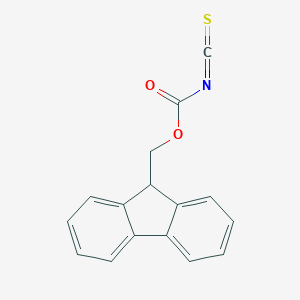
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
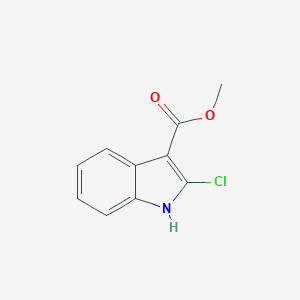
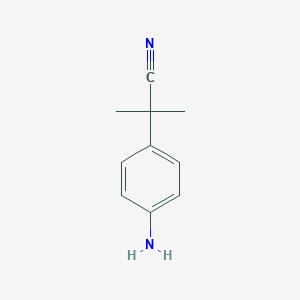
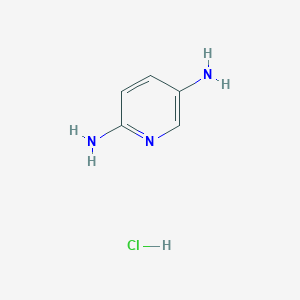
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
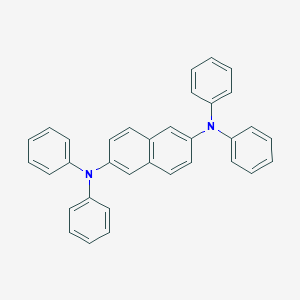
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
